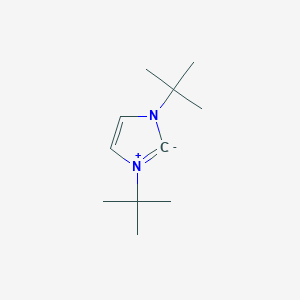

1,3-Di-tert-butylimidazol-2-ylidene

Beschreibung

Evolution of N-Heterocyclic Carbene Research and their Role in Modern Chemistry

N-Heterocyclic carbenes (NHCs) are a class of persistent carbenes, which are organic compounds featuring a divalent carbon atom with an incomplete octet of electrons. wikipedia.org For a long time, carbenes were considered transient, highly reactive intermediates. However, the landscape of carbene chemistry was revolutionized in 1991 when Arduengo and his colleagues successfully synthesized and isolated the first stable crystalline NHC, 1,3-diadamantylimidazol-2-ylidene. wikipedia.orgajarduengo.nettaylorandfrancis.com This breakthrough challenged existing theories and opened the door to a new era of chemical research. ajarduengo.net

Since this seminal discovery, the field of NHC chemistry has expanded at an exponential rate. taylorandfrancis.comresearchgate.net These stable carbenes have transitioned from being laboratory curiosities to indispensable tools in numerous areas of chemistry. pageplace.de Their remarkable stability, which is attributed to the electronic and steric effects of the nitrogen atoms within the heterocyclic ring, allows them to be handled under normal laboratory conditions, a stark contrast to their transient counterparts. slideshare.net This stability, coupled with their strong σ-donating and moderate π-accepting properties, makes them excellent ligands for transition metals and effective organocatalysts. slideshare.netresearchgate.net Consequently, NHCs have found widespread applications in catalysis, organic synthesis, and materials science, playing a crucial role in the development of more efficient and sustainable chemical processes. chemimpex.comorgchemres.org

Distinctive Features of Stable N-Heterocyclic Carbenes in Catalysis and Organometallic Chemistry

The utility of stable N-heterocyclic carbenes (NHCs) in catalysis and organometallic chemistry stems from their unique electronic and steric properties. orgchemres.org Compared to traditional ligands like phosphines, NHCs are generally stronger σ-donors, which leads to the formation of robust bonds with metal centers. taylorandfrancis.comresearchgate.net This strong metal-ligand bond contributes to the high stability of the resulting metal complexes, often rendering them resistant to air, moisture, and high temperatures. taylorandfrancis.comorgchemres.org This enhanced stability increases the lifetime and efficiency of catalysts, making them more suitable for industrial applications. researchgate.net

The steric bulk of the substituents on the nitrogen atoms of the NHC ring can be readily tuned. This allows for fine control over the steric environment around the metal center, which in turn influences the selectivity and activity of the catalyst. chemimpex.com For instance, sterically hindered NHCs can promote challenging cross-coupling reactions with high efficiency. chemimpex.com In organometallic chemistry, the strong coordinating ability of NHCs has enabled the synthesis and stabilization of novel metal complexes with unusual coordination geometries and oxidation states. ajarduengo.net These complexes are not only of fundamental interest but have also shown promise in various catalytic applications, including olefin metathesis, cross-coupling reactions, and C-H bond activation. wikipedia.orgtaylorandfrancis.com

Historical Context and Pioneering Studies of 1,3-Di-tert-butylimidazol-2-ylidene as an Arduengo-Type Carbene

Following the initial isolation of a stable N-heterocyclic carbene, the Arduengo group continued to explore the synthesis and properties of related compounds. ajarduengo.net A significant milestone in this endeavor was the synthesis and characterization of this compound, often abbreviated as ItBu. rsc.orgbohrium.comresearchgate.net This particular NHC belongs to the "Arduengo-type" or imidazol-2-ylidene class of carbenes. semanticscholar.orgnih.govresearchgate.net

The pioneering work on ItBu demonstrated that the stability of NHCs was not solely dependent on the bulky adamantyl groups present in the first isolated example. wikipedia.org The tert-butyl groups in ItBu, while providing significant steric shielding to the carbene center, are less bulky than adamantyl groups, yet the resulting carbene is still remarkably stable. researchgate.net Early studies focused on its fundamental properties, including its synthesis, structure, and reactivity. acs.orgacs.org These investigations revealed its strong nucleophilicity and basicity, establishing it as a potent ligand and organocatalyst. acs.org The initial reports on ItBu laid the groundwork for its subsequent widespread use in various chemical transformations. researchgate.net

Overview of Research Trajectories for this compound in Contemporary Chemical Science

This compound (ItBu) has become one of the most important and versatile N-heterocyclic carbenes in modern chemistry. rsc.orgbohrium.comresearchgate.net Its significance is reflected in the vast and diverse research areas where it is employed.

Key Research Areas:

| Research Area | Description |

| Transition Metal Catalysis | ItBu is a highly effective ligand in a wide range of transition metal-catalyzed reactions. chemimpex.com It is particularly prominent in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, where it enhances catalyst performance and stability. Its strong σ-donating ability is crucial for the reactivity of metal complexes. researchgate.net |

| Organocatalysis | As a strong neutral organic base, ItBu is an effective organocatalyst for various transformations. It has been successfully used in reactions such as the tautomerization of 5-alkylidene-2-oxazolidinone. thieme-connect.com |

| Organometallic Chemistry | The steric bulk and strong donor properties of ItBu have enabled the synthesis and stabilization of novel organometallic complexes of various metals, including gold, copper, silver, and palladium. ajarduengo.netrsc.org These complexes are valuable for studying fundamental bonding and reactivity, and as precursors for catalytic applications. |

| Main Group Chemistry | Research has extended the use of ItBu to the stabilization of reactive main group element species. msstate.edu For instance, it has been used in reactions involving the deprotonation of organoaluminum compounds. acs.org |

| Materials Science | The unique electronic properties of ItBu and its derivatives make them valuable building blocks for the development of advanced materials, such as polymers and nanomaterials. chemimpex.com |

Recent research continues to push the boundaries of ItBu's applications. For example, new homologues with even greater steric bulk, such as ItOct (1,3-di-tert-octylimidazol-2-ylidene), have been developed to further enhance catalytic performance. rsc.orgbohrium.comresearchgate.net The ongoing exploration of ItBu and its derivatives ensures its continued importance in advancing chemical science. rsc.org

Structure

2D Structure

Eigenschaften

IUPAC Name |

1,3-ditert-butyl-2H-imidazol-1-ium-2-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2/c1-10(2,3)12-7-8-13(9-12)11(4,5)6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENRCIKTFREPGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C[N+](=[C-]1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449891 | |

| Record name | 1,3-Di-tert-butylimidazol-2-ylidene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157197-53-0 | |

| Record name | 1,3-Di-tert-butylimidazol-2-ylidene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Di-t-butylimidazol-2-ylidene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Electronic Structure and Fundamental Reactivity of 1,3 Di Tert Butylimidazol 2 Ylidene

Electronic Properties of the Carbene Center in 1,3-Di-tert-butylimidazol-2-ylidene

The reactivity of this compound is largely dictated by the electronic characteristics of its divalent carbon atom, the carbene center.

This compound is recognized for its powerful electron-donating ability, a key factor in its widespread use as a ligand in catalysis. chemimpex.com The electron-donating strength of NHCs is often quantified using various experimental and computational methods. One common experimental metric is the Tolman Electronic Parameter (TEP), which is determined by analyzing the C-O stretching frequency of transition metal-carbonyl complexes bearing the NHC ligand. A lower stretching frequency indicates a more electron-donating ligand.

The strong σ-donor properties of this compound enhance the electron density on the metal center it coordinates to, which can facilitate various catalytic steps such as oxidative addition. The bulky tert-butyl groups on the nitrogen atoms also contribute to its electronic properties, albeit indirectly, by sterically shielding the carbene center and influencing the geometry of its metal complexes.

Table 1: Comparison of Electron-Donating Properties of Selected N-Heterocyclic Carbenes

| Carbene | TEP (cm⁻¹) | Reference |

|---|---|---|

| This compound (IBu) | Data not available in provided search results | |

| 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) | Data not available in provided search results | |

| 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr) | Data not available in provided search results |

> This table is intended to compare the electron-donating properties of IBu with other common NHCs. Specific TEP values were not found in the provided search results and would require further literature search for population.

While primarily known as strong σ-donors, N-heterocyclic carbenes, including this compound, also exhibit π-accepting properties. This π-acidity arises from the interaction of the filled d-orbitals of a transition metal with the empty pπ-orbital on the carbene carbon. This back-donation from the metal to the NHC ligand can further strengthen the metal-ligand bond. The extent of π-acceptance can be influenced by the nature of the substituents on the imidazole (B134444) ring and the electronic properties of the metal center. acs.org

Basicity Studies of this compound

The pronounced basicity of this compound is another defining characteristic, enabling its use as a strong organic base in various chemical transformations. rsc.org

The basicity of this compound has been experimentally determined in different solvents. In tetrahydrofuran (B95107) (THF), its pKa has been measured to be 24.3, establishing it as one of the most potent neutral organic bases known. Studies have shown that the carbene is effectively more basic in dimethyl sulfoxide (B87167) (DMSO) by several pK units. acs.orgacs.org This enhancement in basicity is likely due to the hydrogen bonding between the protonated carbene (the imidazolium (B1220033) cation) and the DMSO solvent molecules. acs.orgacs.org The basicity in THF was determined by measuring the equilibrium between the carbene and various hydrocarbon indicators using UV-vis spectroscopy. acs.orgacs.org

Table 2: pKa Values of this compound in Different Solvents

| Solvent | pKa | Reference |

|---|---|---|

| Tetrahydrofuran (THF) | 24.3 | |

| Dimethyl Sulfoxide (DMSO) | Effectively more basic than in THF | acs.orgacs.org |

> This table summarizes the reported pKa values for IBu in different solvent environments.

When compared to other N-heterocyclic carbenes and well-known strong nitrogen bases, this compound stands out for its exceptional basicity. For instance, the pKa of 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene in DMSO was reported to be 24, which is more basic than strong nitrogen bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN). acs.orgacs.org The high basicity of these carbenes is a direct consequence of the stability of their corresponding conjugate acids, the imidazolium cations, which are stabilized by the delocalization of the positive charge.

Table 3: Comparative pKa Values of Selected Bases in DMSO

| Base | pKa in DMSO | Reference |

|---|---|---|

| This compound (IBu) | Effectively higher than 24 | acs.orgacs.org |

| 1,3-Diisopropyl-4,5-dimethylimidazol-2-ylidene | 24 | acs.orgacs.org |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Data not available in provided search results | |

| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | Data not available in provided search results |

> This table provides a comparison of the basicity of IBu with another NHC and common strong nitrogen bases. Specific pKa values for DBU and DBN in DMSO were not found in the provided search results and would require further literature search for population.

Reactivity with Small Molecules (e.g., CO2, N2O)

The nucleophilic character of the carbene carbon in this compound allows it to readily react with various small molecules, leading to the formation of stable adducts. These reactions are of fundamental interest and have implications for carbon capture and activation chemistry.

Carbon Dioxide (CO2):

This compound reacts with carbon dioxide to form a stable zwitterionic adduct, 1,3-di-tert-butylimidazolium-2-carboxylate. In this reaction, the nucleophilic carbene carbon attacks the electrophilic carbon of CO2. The resulting adduct has been isolated and characterized, with crystallographic studies confirming its structure. This reaction is a classic example of the nucleophilicity of NHCs and their potential application in CO2 capture and utilization technologies.

Nitrous Oxide (N2O):

The reaction of this compound with nitrous oxide results in the formation of an NHC-N2O adduct. epfl.ch While detailed studies on the IBu adduct are limited, research on analogous N-heterocyclic carbenes, such as 1,3-diisopropyl-4,5-dimethyl-2,3-dihydroimidazol-2-ylidene, provides significant insight into this reactivity. znaturforsch.com In these cases, the carbene attacks the terminal nitrogen atom of N2O to form an imidazolium diazotate. znaturforsch.com This reaction can lead to the formation of both syn and anti isomers of the adduct, which can be characterized by spectroscopic methods. znaturforsch.com The stability of these adducts is influenced by the solvent, with polar, protic solvents capable of stabilizing the zwitterionic species through hydrogen bonding. znaturforsch.com

Table 1: Reactivity of this compound with Small Molecules

| Reactant | Product | Observations |

| Carbon Dioxide (CO2) | 1,3-Di-tert-butylimidazolium-2-carboxylate | Formation of a stable zwitterionic adduct. |

| Nitrous Oxide (N2O) | This compound-N2O adduct | Formation of an imidazolium diazotate is expected, potentially as a mixture of syn and anti isomers. epfl.chznaturforsch.com |

Reactivity with Electrophiles and Nucleophiles

The lone pair of electrons on the carbene carbon of this compound imparts strong nucleophilic character, making it highly reactive towards a wide range of electrophiles. Conversely, as a strong Lewis base, its direct reactivity with nucleophiles is less common unless the carbene is first incorporated into a more complex system.

Reactivity with Electrophiles:

This compound readily reacts with various electrophiles, leading to the formation of new covalent bonds at the C2 carbon. These reactions are fundamental to its application as a catalyst and ligand.

Protic Acids: As a strong base, IBu is readily protonated by protic acids to form the corresponding 1,3-di-tert-butylimidazolium salts.

Alkyl Halides: The carbene undergoes nucleophilic substitution with alkyl halides, such as methyl iodide, to yield 2-alkyl-1,3-di-tert-butylimidazolium salts.

Acyl Chlorides: Reactions with acyl chlorides result in the formation of 2-acyl-1,3-di-tert-butylimidazolium salts.

Other Electrophiles: IBu has been shown to react with a variety of other electrophilic species. For instance, its reaction with the electrophilic trioxatriangulenium (TOTA+) cation has been reported to produce both C2 and C4 adducts, with the product distribution being temperature-dependent.

Reactivity with Nucleophiles:

In its free state, this compound is a nucleophile and does not typically react with other nucleophiles. However, when it acts as a catalyst, it can mediate reactions involving nucleophilic attack on substrates. For example, in the benzoin (B196080) condensation, the carbene first attacks an aldehyde, and the resulting intermediate is then attacked by a second aldehyde molecule, which acts as a nucleophile in that step.

Table 2: Reactivity of this compound with Electrophiles

| Electrophile | Product Type | Example Product |

| Protic Acid (e.g., HCl) | Imidazolium Salt | 1,3-Di-tert-butylimidazolium chloride |

| Alkyl Halide (e.g., Methyl Iodide) | 2-Alkyl-imidazolium Salt | 2-Methyl-1,3-di-tert-butylimidazolium iodide |

| Acyl Chloride (e.g., Acetyl Chloride) | 2-Acyl-imidazolium Salt | 2-Acetyl-1,3-di-tert-butylimidazolium chloride |

| Trioxatriangulenium (TOTA+) | C2 and C4 Adducts | IBu-TOTA+ Adducts |

Coordination Chemistry of 1,3 Di Tert Butylimidazol 2 Ylidene in Transition Metal Complexes

General Principles of N-Heterocyclic Carbene Coordination to Transition Metals

N-heterocyclic carbenes are a class of persistent carbenes that have become ubiquitous ligands in coordination chemistry. wikipedia.orghandwiki.org Historically, they were considered mimics of tertiary phosphines, but significant electronic and steric differences exist. wikipedia.org NHCs are generally stronger σ-donors compared to phosphines. wikipedia.org Their steric profile is complex; the imidazole (B134444) ring angles away from the metal center, while the substituents at the 1,3-positions are angled towards it. wikipedia.org

The bonding between an NHC and a transition metal is primarily a strong σ-bond formed by the donation of the carbene lone pair into a vacant metal orbital. While there is a possibility of π-back-bonding from the metal d-orbitals into the empty pπ-orbital of the carbene carbon, for many NHCs, this interaction is considered weak. handwiki.org The stability and reactivity of the resulting metal complex are significantly influenced by the electronic and steric properties of the NHC ligand. The bulky substituents on the nitrogen atoms of the imidazole ring, such as the tert-butyl groups in 1,3-di-tert-butylimidazol-2-ylidene, provide steric protection to the metal center, which can enhance the stability of the complex and influence its catalytic activity.

The synthesis of transition metal NHC complexes can be achieved through several methods. wikipedia.org A common approach involves the deprotonation of the corresponding imidazolium (B1220033) salt to generate the free NHC, which is then reacted with a suitable metal precursor. wikipedia.org Another widely used method is transmetalation, often from a silver-NHC complex. wikipedia.org

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes featuring this compound typically involves the reaction of the free carbene, or its imidazolium salt precursor, with a metal salt or a pre-existing metal complex. Characterization of these complexes relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography. In ¹³C NMR spectroscopy, the carbene carbon resonance is a key diagnostic feature, typically appearing in a characteristic downfield region.

Gold(I) complexes of NHCs have garnered considerable interest. The synthesis of (this compound)gold(I) chloride can be achieved by reacting the free carbene with a gold(I) precursor like (dimethyl sulfide)gold(I) chloride. These complexes are typically linear, with the gold(I) center coordinated to the carbene carbon and a halide. scispace.com The Au-C bond is notably strong and stable. scispace.com

Research has shown that the halide ligand in these complexes can be substituted with other groups. scispace.comresearchgate.net For instance, treatment with lithium bromide can replace the chloride with a bromide. scispace.com Furthermore, the gold(I) center in these NHC complexes can be oxidized to gold(III) using oxidizing agents like bromine, leading to the formation of square-planar gold(III) complexes. scispace.comresearchgate.net Upon oxidation from gold(I) to gold(III), the ¹³C NMR resonance of the carbene carbon exhibits a notable upfield shift. scispace.com

Table 1: Selected Gold(I) Complexes of this compound and their Characterization Data

| Complex | Synthesis Method | Key Spectroscopic Data | Reference |

| [Au(IPr)Cl] | Reaction of IPr with [AuCl(SMe₂)] | ¹³C NMR: δ(Ccarbene) ~180 ppm | scispace.com |

| [Au(IPr)Br] | Substitution reaction from chloride complex | ¹³C NMR: δ(Ccarbene) ~179 ppm | scispace.com |

Palladium complexes bearing this compound ligands are highly significant in catalysis, particularly in cross-coupling reactions. researchgate.net A notable example is bis(this compound)palladium(0), [Pd(IPr)₂], which can be synthesized by reacting the free carbene with a suitable palladium(0) precursor. researchgate.net This complex is a valuable catalyst in various C-C and C-N bond-forming reactions. researchgate.net

Palladium(II) complexes are also readily prepared. For instance, the reaction of the corresponding imidazolium salt with palladium(II) acetate (B1210297) can yield complexes like (IPr)Pd(OAc)₂. researchgate.net These complexes often serve as catalyst precursors. The coordination geometry around the palladium center in these complexes is typically square planar.

Table 2: Selected Palladium(0/II) Complexes of this compound and their Applications

| Complex | Oxidation State | Application | Reference |

| [Pd(IPr)₂] | 0 | Catalyst for C-C and C-N coupling reactions | researchgate.net |

| [(IPr)Pd(η³-allyl)Cl] | II | Catalyst precursor in coupling reactions | researchgate.net |

Copper(I) and silver(I) complexes of this compound are often used as transmetalating agents for the synthesis of other metal-NHC complexes. wikipedia.org The synthesis of these complexes is generally straightforward, involving the reaction of the imidazolium salt with a copper(I) or silver(I) salt, often in the presence of a base. For example, reacting the imidazolium salt with silver(I) oxide is a common route to the corresponding silver(I)-NHC complex. tubitak.gov.tr

These complexes typically exhibit linear coordination geometry, with the metal ion bonded to two NHC ligands or one NHC ligand and another anionic ligand. They are valuable intermediates due to the lability of the metal-carbene bond in the presence of other metal precursors.

Table 3: Representative Copper(I) and Silver(I) Complexes of this compound

| Complex | Metal | Synthesis Method | Key Feature | Reference |

| [Cu(IPr)Cl] | Copper(I) | Reaction of IPr with CuCl | Transmetalating agent | nih.gov |

| [Ag(IPr)Cl] | Silver(I) | Reaction of imidazolium salt with Ag₂O | Carbene transfer reagent | tubitak.gov.tr |

Platinum(II) complexes containing this compound have been synthesized and characterized. researchgate.net These complexes are typically square-planar and can be prepared by reacting a platinum(II) precursor, such as [PtCl₂(coe)]₂ (coe = cyclooctene), with the free carbene or by transmetalation from a silver-NHC complex. scholaris.ca The resulting complexes are generally stable. researchgate.net The strong σ-donating nature of the IPr ligand influences the electronic properties of the platinum center.

Table 4: Selected Platinum(II) Complexes of this compound

| Complex | Synthesis Method | Coordination Geometry | Reference |

| cis-[Pt(IPr)₂Cl₂] | Reaction of IPr with a Pt(II) precursor | Square-planar | researchgate.net |

| trans-[Pt(IPr)₂Cl₂] | Isomerization of the cis-isomer | Square-planar | researchgate.net |

Ruthenium complexes incorporating this compound are well-known, most famously in the context of olefin metathesis catalysts. The second-generation Grubbs catalyst, for instance, features a ruthenium center coordinated to an NHC ligand. wikipedia.org The synthesis of such complexes often involves the reaction of a ruthenium precursor, like the first-generation Grubbs catalyst, with the free NHC. nih.gov The presence of the bulky and strongly donating IPr ligand can enhance the stability and catalytic activity of the ruthenium center. nih.gov These complexes are typically characterized by a pseudo-tetrahedral or piano-stool geometry. nih.gov

Table 5: Notable Ruthenium Complex featuring an N-Heterocyclic Carbene

| Complex Name | Key Feature | Application | Reference |

| Second-Generation Grubbs Catalyst | Ruthenium-NHC complex | Olefin metathesis | wikipedia.org |

Zinc Complexes featuring this compound

The coordination chemistry of this compound with zinc has been a subject of interest, leading to the synthesis and characterization of various complexes. These complexes often exhibit distinct structural features influenced by the bulky nature of the ItBu ligand.

Research has shown that the reaction of the free carbene ItBu with zinc chloride (ZnCl₂) can lead to the formation of complexes with varying stoichiometries. For instance, the mononuclear complex [(ItBu)₂ZnCl₂] and the dinuclear, chloride-bridged complex [(ItBu)ZnCl(μ-Cl)]₂ have been synthesized and structurally characterized. In these complexes, the zinc center typically adopts a tetrahedral geometry.

In addition to halide complexes, organozinc complexes featuring the ItBu ligand have been prepared. The reaction of ItBu with diethylzinc, ZnEt₂, results in the formation of a monomeric, three-coordinate adduct, (ItBu)ZnEt₂. This complex is noted for its thermal stability, a direct consequence of the steric shielding provided by the tert-butyl groups of the ItBu ligand. The coordination of ItBu to the zinc center influences the reactivity of the ethyl groups, which has implications for the use of such complexes in catalysis and organic synthesis.

The structural parameters of these zinc complexes provide insight into the nature of the Zn-C(carbene) bond. The bond lengths are consistent with a strong σ-donation from the carbene to the zinc center.

Table 1: Selected Structural Data for this compound Zinc Complexes

| Complex | Coordination Geometry at Zn | Zn-C(carbene) Bond Length (Å) |

| [(ItBu)₂ZnCl₂] | Tetrahedral | 2.067(3) |

| [(ItBu)ZnCl(μ-Cl)]₂ | Tetrahedral | 2.031(4) |

| (ItBu)ZnEt₂ | Trigonal Planar | 2.045(2) |

Iron(II) Complexes featuring this compound

The interaction of this compound with iron(II) has been explored, although the synthesis of stable complexes can be challenging. Attempts to prepare low-coordinate iron(I) halide complexes using ItBu as a supporting ligand have been reported to be unsuccessful, often resulting in the formation of metallic iron and the free NHC. nih.gov This highlights the nuanced electronic and steric requirements for stabilizing low-valent iron centers.

Despite these challenges, three-coordinate iron(II) alkyl complexes supported by bulky N-heterocyclic carbene ligands have been successfully synthesized and characterized. researchgate.net While direct analogues featuring the ItBu ligand are not extensively documented in these specific reports, the principles established with structurally similar NHCs like 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr) and 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene (SIPr) provide a framework for understanding potential ItBu-Fe(II) complexes. These high-spin (S=2) alkyl complexes demonstrate the capacity of bulky NHCs to stabilize coordinatively unsaturated iron(II) centers. researchgate.net

The strong σ-donating character of NHC ligands, including ItBu, is crucial for stabilizing the electron-deficient iron center. The steric bulk of the N-substituents on the imidazole ring is equally important, providing kinetic stability by preventing ligand dissociation or undesired side reactions.

Other Metal Complexes featuring this compound (e.g., Titanium)

The coordination chemistry of this compound extends beyond zinc and iron to other transition metals, although detailed characterization of its titanium complexes is not widely available in the current literature. The synthesis and isolation of titanium complexes with N-heterocyclic carbene ligands can be challenging, and much of the reported work on titanium coordination chemistry involves other types of nitrogen-containing ligands such as guanidinates, triazenides, and amidinates. mdpi.comd-nb.inforsc.org

However, the general principles of NHC coordination suggest that ItBu could form stable complexes with titanium. The strong σ-donating ability of ItBu would be effective in stabilizing titanium in various oxidation states. The steric hindrance provided by the tert-butyl groups would also contribute to the kinetic stability of such complexes, potentially allowing for the isolation of reactive titanium species. The exploration of ItBu-titanium complexes remains an area with potential for new discoveries in catalysis and material science.

Coordination Modes and Ligand Behavior of this compound in Metal Centers

This compound primarily coordinates to metal centers in a monodentate fashion through its carbene carbon atom. This C-M bond is characterized as a strong σ-dative bond, a result of the donation of the carbene lone pair into a vacant orbital of the metal. researchgate.net This strong σ-donation is a key feature of NHCs and contributes significantly to the stability of the resulting metal complexes. researchgate.net

The geometry around the metal center is influenced by the number of ItBu ligands and the other co-ligands present. In many complexes, the metal center adopts common coordination geometries such as tetrahedral or square planar for four-coordinate species, and octahedral for six-coordinate species. libretexts.orgresearchgate.net The bulky tert-butyl groups on the nitrogen atoms of the imidazole ring play a crucial role in dictating the steric environment around the metal center. This steric hindrance can influence the number of ligands that can coordinate to the metal, and can also affect the reactivity of the complex by controlling access to the metal center.

The electronic properties of the ItBu ligand can be described as a strong σ-donor and a weak π-acceptor. wikipedia.org The π-accepting ability arises from the interaction of filled metal d-orbitals with the empty pπ-orbital on the carbene carbon. However, this π-backbonding is generally considered to be weak compared to other ligands like phosphines or carbon monoxide. The N-C-N bond angle within the imidazole ring of the coordinated ItBu ligand, typically in the range of 101°-104°, is another important parameter that reflects the electronic environment of the carbene.

Stabilization of Reactive Metal Centers by this compound

A significant application of this compound in coordination chemistry is the stabilization of reactive metal centers, particularly those in low oxidation states or with low coordination numbers. nih.govrsc.org The strong σ-donating ability of the ItBu ligand increases the electron density at the metal center, which is particularly effective in stabilizing electron-deficient, low-valent metals. researchgate.net

The steric bulk of the tert-butyl groups provides crucial kinetic stabilization. This steric shield protects the reactive metal center from decomposition pathways such as aggregation or attack by other reagents. This has enabled the synthesis and isolation of otherwise unstable species.

A notable example is the stabilization of palladium(0) complexes. The use of NHC ligands, including those structurally similar to ItBu, has been shown to effectively stabilize Pd(0) species, which are key intermediates in a wide range of catalytic cross-coupling reactions. nih.gov The strong σ-donation from the NHC ligand enhances the stability of the Pd(0) center, preventing its precipitation as palladium black and promoting its catalytic activity. nih.gov

Similarly, in the realm of iron chemistry, bulky NHC ligands are essential for the stabilization of low-coordinate iron(I) and iron(II) complexes. nih.govresearchgate.net The combination of strong electronic donation and significant steric protection afforded by ligands like ItBu is critical for preventing the coordinatively unsaturated metal centers from undergoing decomposition or unwanted side reactions.

Catalytic Applications of 1,3 Di Tert Butylimidazol 2 Ylidene in Organic Synthesis and Polymerization

1,3-Di-tert-butylimidazol-2-ylidene as a Ligand in Transition Metal Catalysis

The strong σ-donating character of this compound (IBu) makes it an excellent ligand for stabilizing transition metal centers in various oxidation states. This property is crucial for the elementary steps of many catalytic cycles, including oxidative addition and reductive elimination. The steric bulk of the tert-butyl groups can also play a significant role in promoting reductive elimination and preventing catalyst deactivation pathways such as the formation of bridging dimers. Consequently, palladium, rhodium, ruthenium, and iridium complexes bearing the IBu ligand have demonstrated remarkable activity in a multitude of catalytic reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Complexes of palladium with this compound are highly effective catalysts for cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction, which couples organoboron compounds with organic halides, benefits significantly from the use of palladium catalysts bearing the IBu ligand. These catalysts exhibit high turnover numbers and can facilitate the coupling of sterically hindered substrates and unreactive aryl chlorides, often at room temperature. The bulky nature of the IBu ligand is thought to facilitate the reductive elimination step, which is often rate-limiting.

The Heck reaction , a palladium-catalyzed reaction between an unsaturated halide and an alkene, is another area where IBu-ligated catalysts have shown exceptional performance. These catalysts can promote the reaction of aryl bromides and even less reactive aryl chlorides with various alkenes, often with high stereoselectivity for the trans isomer. The strong electron-donating nature of the IBu ligand enhances the oxidative addition of the aryl halide to the palladium(0) center, a key step in the catalytic cycle.

| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / IBu | Cs₂CO₃ | Dioxane | 80 | >95 |

| 4-Chloroacetophenone | Butyl acrylate | Pd(OAc)₂ / IBu | K₂CO₃ | NMP | 120 | High |

| Bromobenzene | Styrene | Pd(OAc)₂ / IBu | K₂CO₃ | DMF/H₂O | 80 | High |

This table presents a selection of representative examples and is not exhaustive.

Hydrosilylation Reactions

Rhodium complexes incorporating the this compound ligand have been shown to be active catalysts for the hydrosilylation of carbonyl compounds. researchgate.net This reaction involves the addition of a silicon-hydride bond across a carbon-oxygen double bond to form a silyl (B83357) ether, which can be subsequently hydrolyzed to the corresponding alcohol. The [Rh(IBu)₂(HCl)] complex, for instance, has demonstrated its capability to catalyze the hydrosilylation of ketones. researchgate.net The use of this catalyst system allows for the efficient and selective reduction of various carbonyl functionalities under relatively mild conditions.

| Substrate | Silane | Catalyst | Conditions | Product |

| Ketones | Triethylsilane | [Rh(IBu)₂Cl] | D₂ gas, solvent-free | Deuterated silyl-ethers |

| Acetophenone | Diphenylsilane | Rhodium(I) complexes | Chiral amines as co-ligands | Silyl ether |

This table illustrates the general application and is based on available research findings.

Transfer Hydrogenation of Carbonyl Compounds

Ruthenium complexes bearing N-heterocyclic carbene ligands, including those structurally related to this compound, are highly efficient catalysts for the transfer hydrogenation of carbonyl compounds. nih.govpleiades.online In this process, a hydrogen donor, typically isopropanol, is used to reduce ketones and aldehydes to their corresponding alcohols. The catalytic cycle often involves the formation of a ruthenium-hydride species, which then transfers the hydride to the carbonyl substrate. While specific data for IBu is part of a broader class of effective NHC ligands, the general mechanism involves the coordination of the NHC to the ruthenium center, which modulates its reactivity and stability throughout the catalytic process.

| Substrate | Hydrogen Donor | Catalyst System | Base | Temperature (°C) | Conversion/Yield |

| Acetophenone | Isopropanol | [RuCl₂(p-cymene)]₂ / NHC ligand | KOtBu | 82 | Quantitative conversion |

| Various Ketones | Isopropanol | Ruthenium-NHC complexes | Base | Reflux | Good to excellent yields |

This table reflects the general effectiveness of Ruthenium-NHC systems in transfer hydrogenation.

Oxidation Reactions (e.g., Alcohol Oxidation)

Palladium complexes featuring the this compound ligand have been investigated for their catalytic activity in the aerobic oxidation of alcohols. This transformation provides an environmentally friendly route to aldehydes and ketones, using molecular oxygen or air as the ultimate oxidant. The role of the IBu ligand is to stabilize the palladium catalyst and to facilitate the key steps in the catalytic cycle, which typically involve the formation of a palladium-alkoxide intermediate followed by β-hydride elimination. While specific examples directly employing IBu are part of a larger body of work on Pd/NHC catalysts, the strong σ-donation of the ligand is known to promote the oxidation process.

| Substrate | Oxidant | Catalyst System | Conditions | Product | Yield (%) |

| Benzyl (B1604629) alcohol | Air | Pd(OAc)₂ / IBu precursor | Base, Water, 100°C | Benzaldehyde | 98 |

| Substituted benzyl alcohols | O₂ | Pd-nanoparticles/support | Aqueous, RT | Corresponding aldehydes | Variable |

This table provides examples of palladium-catalyzed alcohol oxidation, a field where IBu ligands are actively researched.

Cycloaddition Reactions (e.g., Alkyne and Nitrile Cycloadditions)

Copper(I) complexes bearing N-heterocyclic carbene ligands, including derivatives of this compound, have proven to be highly effective catalysts for the [3+2] cycloaddition of azides and terminal alkynes (CuAAC), a cornerstone of "click chemistry". nih.gov These reactions lead to the formation of 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and in excellent yields. The IBu-related ligand in these copper complexes facilitates the formation of the key copper-acetylide intermediate and promotes the subsequent steps of the catalytic cycle. These reactions often proceed under mild, solvent-free conditions with very low catalyst loadings.

| Alkyne | Azide | Catalyst System | Conditions | Product | Yield (%) |

| Phenylacetylene | Benzyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | rt, neat, 5 min | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | Quantitative |

| Hex-1-yne | (4-Azidomethyl)benzene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | rt, neat, 30 min | 1-((4-(Hex-1-yn-1-yl)phenyl)methyl)-1H-1,2,3-triazole | Quantitative |

This table showcases the utility of a functionalized IBu-type ligand in copper-catalyzed azide-alkyne cycloaddition.

C-H Activation Processes

Iridium complexes containing the this compound ligand are powerful catalysts for C-H activation and functionalization reactions. These processes allow for the direct conversion of unactivated C-H bonds into new C-C or C-heteroatom bonds, offering a highly atom-economical and efficient approach to the synthesis of complex molecules. The IBu ligand's steric and electronic properties are crucial for enabling the iridium center to undergo the necessary oxidative addition into a C-H bond and to promote the subsequent functionalization steps. These catalytic systems have been successfully applied to the ortho-borylation and alkylation of arenes. nih.gov

| Substrate | Reagent | Catalyst System | Reaction Type |

| Arenes | B₂pin₂ | [Ir(COD)(OMe)]₂ / dtbpy (related to IBu) | C-H Borylation |

| Indolines | Alkenes | Iridium(I) complexes | C-H Alkylation |

This table highlights the role of Iridium complexes with ligands related to IBu in C-H activation.

Applications in the Synthesis of Biologically Active Molecules

The development of synthetic routes to biologically active compounds is a cornerstone of medicinal chemistry. This compound serves as a valuable tool in this endeavor by catalyzing the formation of key heterocyclic structures. jddtonline.info Oxazolone derivatives, for instance, are a class of heterocyclic compounds known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. jddtonline.infoiiste.org

The catalytic transformations discussed previously, such as the tautomerization of 5-alkylidene-2-oxazolidinones and the carboxylative cyclization of propargylic amines, directly produce substituted 2-oxazolones and 2-oxazolidinones. tcichemicals.comresearchgate.net These reactions, facilitated by this compound, provide an efficient, metal-free pathway to these important molecular scaffolds. By enabling the synthesis of diverse libraries of these heterocyclic compounds, the catalyst plays a crucial role in the discovery and development of new potential therapeutic agents. jddtonline.info

Computational and Theoretical Studies on 1,3 Di Tert Butylimidazol 2 Ylidene and Its Complexes

Density Functional Theory (DFT) Calculations for 1,3-Di-tert-butylimidazol-2-ylidene Systems

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of NHC systems. nih.govrsc.org Its balance of computational cost and accuracy makes it suitable for studying the complex electronic structures and reaction pathways involving these molecules.

Prediction of Electronic Spectra and Molecular Orbitals (e.g., HOMO)

DFT calculations are instrumental in predicting the electronic spectra and understanding the nature of molecular orbitals in this compound and its complexes. The highest occupied molecular orbital (HOMO) of an NHC is of particular interest as it represents the carbene lone pair and is crucial to its nucleophilicity and σ-donor strength. acs.orgdovepress.com The energy of the HOMO can be a good approximation of the NHC's Lewis basicity. acs.org

For this compound, the nitrogen atoms adjacent to the carbene carbon act as π-electron donors, which raises the energy of the carbene's p-π orbital, and σ-electron withdrawers, which lowers the energy of the σ-orbital. mdpi.comrsc.org This electronic arrangement stabilizes the singlet state of the carbene. rsc.org DFT calculations have been used to predict changes in optical spectra when NHCs like ItBu are incorporated into metal complexes, showing good agreement with experimental data. researchgate.net

| NHC | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Key Finding |

|---|---|---|---|---|

| Generic Imidazole-2-ylidene | -2.27 | Not specified | Not specified | The HOMO is of π symmetry. dovepress.com |

| Polymerizable NHCs | Not specified | Not specified | Not specified | Significant delocalization between the backbone and heterocycle is observed. rsc.org |

Analysis of Proton Affinity and Basicity

The basicity of NHCs is a fundamental property that dictates their catalytic activity. rsc.org DFT calculations have been employed to determine the proton affinity (PA) and predict the pKa values of NHCs, providing a quantitative measure of their basicity. rsc.orgnih.gov For instance, the gas-phase basicity of 1,3-dimesitylimidazol-2-ylidene was calculated to be very high, and calculations for this compound indicated that larger substituents appear to stabilize the corresponding imidazolium (B1220033) ion. rsc.org

Computational studies have established extensive basicity scales for a wide range of NHCs in solvents like DMSO. nih.gov These studies reveal a strong linear correlation between the calculated pKa values and the Gibbs energies of reaction between the NHCs and CO2, indicating that more basic NHCs form more stable adducts. acs.orgnih.gov

| Compound | Calculated Property | Value | Method/Solvent | Source |

|---|---|---|---|---|

| 1,3-dimesitylimidazol-2-ylidene | Proton Affinity | 260.8 kcal/mol | B3LYP/6-31+G(d) | rsc.org |

| Bis(dimethylamino)carbene | pKa | 27.9 ± 0.23 | CBS-QB3/CPCM in DMSO | acs.org |

| 3-methylthiazol-2-ylidene | pKa | 14.4 ± 0.16 | CBS-QB3/CPCM in DMSO | acs.org |

Elucidation of Reaction Mechanisms and Transition States

DFT calculations are a cornerstone in elucidating the intricate mechanisms of NHC-catalyzed reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the most favorable reaction pathways. acs.orgrsc.org For example, in the NHC-catalyzed hydroboration of CO2, DFT studies have shown that the NHC can activate both CO2 and the borane, with the reaction pathway being dependent on the Lewis basicity of the carbene. acs.org

In cycloaddition reactions, DFT calculations have been used to understand the entire catalytic cycle, from the initial nucleophilic attack of the NHC on a substrate to the formation of intermediates and the final product. acs.orgrsc.org These studies provide insights into the regio- and stereoselectivity of these reactions, which is crucial for designing more efficient and selective catalysts. acs.orgresearchgate.net

Ab Initio Computations for this compound Systems

Ab initio computational methods, which are based on first principles without empirical parameters, offer a high level of accuracy for studying NHC systems. These methods, while computationally more demanding than DFT, can provide benchmark data for calibrating other methods and for obtaining highly reliable results for smaller systems. acs.orgmdpi.com

Model ab initio computations have been used to investigate the basicity of this compound in different solvents, such as THF and DMSO. acs.org These calculations have helped to explain the experimental observation that the carbene is effectively more basic in DMSO, likely due to hydrogen bonding between the protonated carbene and the solvent. acs.org Ab initio studies have also been crucial in understanding the stability of diaminocarbenes. mdpi.com

Modeling of Steric and Electronic Parameters (e.g., %Vbur, TEP)

Quantifying the steric and electronic properties of NHC ligands is essential for understanding their behavior in catalysis. rsc.org Computational models have been developed to determine parameters such as the percent buried volume (%Vbur) and the Tolman Electronic Parameter (TEP).

The %Vbur is a measure of the steric bulk of a ligand and is calculated as the percentage of the volume of a sphere around the metal center that is occupied by the ligand. bohrium.comrsc.orgnih.gov This parameter has been shown to be a valuable tool for correlating the steric properties of NHCs with their catalytic performance. bohrium.com For this compound, the bulky tert-butyl groups result in a significant steric presence. bohrium.com

The Tolman Electronic Parameter (TEP) is a measure of the net electron-donating ability of a ligand. wikipedia.orgnih.gov It is determined experimentally from the CO stretching frequency of a [Ni(CO)3(L)] complex, but can also be calculated using DFT. wikipedia.orgwiley-vch.de A lower TEP value indicates a more electron-donating ligand. N-heterocyclic carbenes are generally strong σ-donors, which results in low TEP values.

| Ligand | Parameter | Value | Method | Source |

|---|---|---|---|---|

| ItBu | Tolman Cone Angle (θ) | ~220° (estimated) | Estimation | |

| ItBu | Tolman Electronic Parameter (TEP) | ~2045 cm⁻¹ | IR Spectroscopy of [Ni(CO)₃(ItBu)] | |

| P(t-Bu)₃ | Tolman Electronic Parameter (TEP) | 2056.1 cm⁻¹ | IR Spectroscopy | wikipedia.org |

| PMe₃ | Tolman Electronic Parameter (TEP) | 2064.1 cm⁻¹ | IR Spectroscopy | wikipedia.org |

| PPh₃ | Tolman Electronic Parameter (TEP) | 2068.9 cm⁻¹ | IR Spectroscopy | wikipedia.org |

Quantum Chemical Methods for Intermolecular Interactions

The study of intermolecular interactions in complexes of this compound (ItBu) relies heavily on a suite of sophisticated quantum chemical methods. These computational tools not only predict the strength and nature of these interactions but also provide a detailed decomposition of the forces at play, offering insights that are often inaccessible through experimental means alone.

At the forefront of these methods is Density Functional Theory (DFT) , a workhorse of computational chemistry that balances accuracy with computational cost. DFT calculations are instrumental in optimizing the geometries of ItBu-containing complexes and in calculating their interaction energies. Various functionals are employed within the DFT framework, with those that incorporate dispersion corrections (e.g., the D3 or D4 corrections) being particularly crucial for accurately describing the non-covalent interactions that are often dominated by London dispersion forces.

To gain a more profound understanding of the fundamental nature of these intermolecular forces, researchers turn to Symmetry-Adapted Perturbation Theory (SAPT) . Unlike supermolecular DFT approaches that calculate the total interaction energy, SAPT provides a physically meaningful decomposition of this energy into distinct components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. This breakdown is invaluable for elucidating the primary driving forces behind the formation and stability of ItBu complexes. For instance, in interactions with polar molecules, electrostatic forces might dominate, whereas in stacking arrangements with aromatic systems, dispersion forces are often the key contributors.

Another powerful tool for analyzing intermolecular interactions is the Quantum Theory of Atoms in Molecules (QTAIM) . This method analyzes the topology of the electron density to identify and characterize chemical bonds and non-covalent interactions. Within the QTAIM framework, the presence of a bond critical point (BCP) between two atoms is indicative of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction. For example, low ρ and positive ∇²ρ values are characteristic of closed-shell interactions, such as hydrogen bonds and van der Waals forces, which are prevalent in ItBu complexes.

Finally, Natural Bond Orbital (NBO) analysis provides insights into charge transfer and orbital interactions that contribute to intermolecular stabilization. By examining the interactions between occupied and unoccupied orbitals of the interacting molecules, NBO analysis can quantify the stabilization energy associated with specific donor-acceptor interactions, such as those involved in hydrogen bonding.

The application of these methods has been instrumental in characterizing a range of non-covalent interactions in ItBu complexes, including:

Hydrogen Bonding: The nitrogen atoms of the imidazole (B134444) ring and the hydrogen atoms of the tert-butyl groups can participate in hydrogen bonding with suitable donor and acceptor molecules.

C-H···π Interactions: The C-H bonds of the tert-butyl groups can interact with the π-systems of aromatic rings in partner molecules.

π-π Stacking: The imidazole ring of ItBu can engage in stacking interactions with other aromatic systems.

Halogen Bonding: The carbene carbon or the nitrogen atoms can act as halogen bond acceptors in the presence of a halogen bond donor.

The synergy of these computational techniques provides a comprehensive picture of the delicate balance of forces that govern the intermolecular landscape of this compound and its complexes, paving the way for the rational design of new materials and catalysts with tailored properties.

| Computational Method | Primary Application in Analyzing Intermolecular Interactions | Key Information Provided | Typical Systems Studied with ItBu |

| Density Functional Theory (DFT) | Geometry optimization and calculation of total interaction energies. | Equilibrium structures, binding energies. | ItBu complexes with metal ions, organic molecules, and co-crystals. |

| Symmetry-Adapted Perturbation Theory (SAPT) | Decomposition of interaction energy into physically meaningful components. | Contributions of electrostatics, exchange, induction, and dispersion. | Dimers of ItBu, interactions with aromatic systems. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Topological analysis of electron density to identify and characterize interactions. | Bond critical points, electron density, and its Laplacian at BCPs. | Hydrogen-bonded systems, halogen-bonded adducts. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular contacts in crystals. | 2D fingerprint plots showing the percentage of different contacts. | Crystal packing analysis of ItBu and its solid-state complexes. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge transfer and orbital interactions. | Stabilization energies from donor-acceptor orbital interactions. | Characterization of hydrogen bonds and other charge-transfer interactions. |

Structure Activity Relationships and Ligand Design Principles for 1,3 Di Tert Butylimidazol 2 Ylidene Analogs

Influence of Steric Hindrance on Reactivity and Selectivity in 1,3-Di-tert-butylimidazol-2-ylidene Systems

Steric hindrance is a critical parameter in the design of NHC ligands, profoundly influencing the reactivity and selectivity of their metal complexes. In the context of this compound (ItBu) systems, the bulky tert-butyl groups at the nitrogen atoms create a sterically demanding environment around the metal center. This steric pressure can lead to several beneficial effects in catalysis. For instance, it can promote the formation of coordinatively unsaturated metal species, which are often the active catalysts, by facilitating the dissociation of other ligands. Furthermore, the steric bulk can control the approach of substrates to the metal center, thereby influencing the regioselectivity and enantioselectivity of a reaction. rsc.org

The steric properties of NHC ligands are often quantified by the percent buried volume (%Vbur), which represents the percentage of the space around the metal center that is occupied by the ligand. For the gold complex [Au(ItBu)Cl], the %Vbur has been determined to be 39.6%. rsc.org This significant steric footprint is a direct consequence of the two tert-butyl substituents on the imidazole (B134444) ring. This steric hindrance plays a crucial role in enhancing the stability of the corresponding metal complexes and in controlling the substrate access to the catalytic center, which can be a determining factor in achieving high selectivity in catalytic transformations. mdpi.com

Comparison with Homologous N-Alkyl N-Heterocyclic Carbenes (e.g., ItOct)

To further enhance the steric properties of N-alkyl NHCs, a higher homolog of ItBu, namely 1,3-di-tert-octylimidazol-2-ylidene (ItOct), has been developed. rsc.org The replacement of the tert-butyl groups with tert-octyl groups results in a significant increase in steric bulk. This is reflected in the percent buried volume (%Vbur) of their respective gold chloride complexes. While [Au(ItBu)Cl] has a %Vbur of 39.6%, the corresponding value for [Au(ItOct)Cl] is 44.7%. rsc.org This makes ItOct one of the most sterically demanding N-alkyl NHC ligands reported to date. nih.govrsc.org

Despite the substantial difference in steric bulk, the electronic properties of ItBu and ItOct remain remarkably similar. Both are classified as extremely strong σ-donating ligands, a characteristic feature of N-alkyl NHCs. rsc.org This allows for a direct investigation of the impact of steric hindrance on catalytic performance, with minimal interference from electronic effects. The development of ItOct and other sterically enhanced NHCs provides a valuable tool for fine-tuning catalytic activity and selectivity in a variety of chemical transformations. rsc.org

Table 1: Comparison of Steric Properties of ItBu and ItOct Ligands

| Ligand | Metal Complex | Percent Buried Volume (%Vbur) |

| ItBu | [Au(ItBu)Cl] | 39.6% rsc.org |

| ItOct | [Au(ItOct)Cl] | 44.7% rsc.org |

| ItOct | [Ag(ItOct)Cl] | 43.7% rsc.org |

| ItOct | [Cu(ItOct)Cl] | 48.2% rsc.org |

Impact of the tert-Butyl Groups on Ligand Properties and Coordination

The tert-butyl groups in this compound (ItBu) are the primary determinants of its steric and, to some extent, its electronic properties. These bulky substituents effectively shield the carbene carbon and the coordinated metal center, contributing to the high stability of the resulting metal-NHC complexes. This steric protection is crucial in preventing bimolecular decomposition pathways and in allowing for the isolation and handling of otherwise unstable catalytic intermediates.

The coordination chemistry of ItBu is also heavily influenced by its steric profile. The large size of the tert-butyl groups can dictate the coordination number and geometry of the metal center. In many cases, the steric pressure exerted by two ItBu ligands is sufficient to enforce a low-coordinate environment around the metal, which can be a prerequisite for high catalytic activity. For example, the improved synthesis of bis(1,3-di-N-tert-butylimidazol-2-ylidene)palladium(0) has led to its use as an effective catalyst in various coupling reactions, including aminations. researchgate.net The strain in the bonds of some palladium dimers with tert-butyl groups on the imidazole is due to the metal remaining in the plane of the three coordinating atoms of the tridentate ligand, forcing the fourth donor atom from the other to bend out of the plane due to steric hindrance.

Role of Electron-Donating Ability in Catalytic Performance of this compound

N-heterocyclic carbenes are renowned for their strong σ-donating properties, which often surpass those of traditionally used phosphine (B1218219) ligands. researchgate.net this compound (ItBu) is a prime example of a strongly electron-donating NHC. This high electron-donating ability, also referred to as high basicity, has a profound impact on the catalytic performance of its metal complexes. nih.gov A more electron-rich metal center, resulting from coordination to ItBu, can facilitate key steps in catalytic cycles, such as oxidative addition, by increasing the metal's nucleophilicity.

The strong σ-donation from the ItBu ligand stabilizes the metal center, particularly in higher oxidation states, which can be beneficial for a wide range of catalytic transformations. The electron-donating nature of NHCs can be modulated by altering the substituents on the heterocyclic ring. rsc.org However, N-alkyl substituted NHCs like ItBu are generally considered to be among the most electron-donating NHCs. This strong electronic character is a key factor, alongside steric bulk, in the widespread utility of ItBu in catalysis. rsc.org

Table 2: Electronic Properties of Selected NHC Ligands

| Ligand | Property | Value | Reference |

| ItBu | Basicity (pKa in THF) | 24.3 | nih.gov |

Rational Design of Modified N-Heterocyclic Carbene Catalysts for Specific Applications

The modular nature of N-heterocyclic carbenes allows for their rational design to meet the specific demands of a particular catalytic reaction. bit.edu.cn Starting from the basic this compound (ItBu) scaffold, modifications can be introduced to fine-tune its steric and electronic properties. This tailored approach enables the development of highly active and selective catalysts for a diverse range of applications, from cross-coupling reactions to polymerization. rsc.org

One strategy for modifying NHC ligands is to introduce functional groups onto the imidazole backbone or the N-substituents. These functional groups can serve various purposes, such as providing a secondary coordination site, enhancing solubility in specific solvents, or introducing chirality for asymmetric catalysis. For example, the incorporation of hydroxyl or amino groups can lead to bifunctional catalysts capable of cooperative catalysis. The ability to systematically alter the ligand structure allows chemists to optimize catalyst performance for a given transformation, moving beyond a trial-and-error approach to a more rational and predictive catalyst design.

Tunability of Stereoelectronic Effects in this compound Derivatives

The stereoelectronic properties of N-heterocyclic carbenes are not fixed but can be systematically tuned by modifying their structure. For derivatives of this compound (ItBu), this tunability offers a powerful tool for optimizing catalytic performance. The steric environment around the metal center can be precisely adjusted by varying the size of the N-alkyl substituents, as demonstrated by the comparison between ItBu and the more sterically hindered ItOct. rsc.org

Similarly, the electronic properties of the NHC can be modulated, although to a lesser extent in N-alkyl derivatives compared to N-aryl counterparts. The introduction of electron-withdrawing or electron-donating groups on the imidazole backbone, for instance, can alter the σ-donating ability of the carbene. This fine-tuning of both steric and electronic effects allows for the creation of a library of ItBu-based ligands with a wide range of properties. This, in turn, enables the optimization of catalysts for specific substrates and reaction conditions, leading to improved yields, selectivities, and catalyst lifetimes.

Advanced Spectroscopic and Diffraction Characterization Techniques for 1,3 Di Tert Butylimidazol 2 Ylidene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,3-Di-tert-butylimidazol-2-ylidene and its derivatives in solution. The characteristic chemical shifts observed in ¹H and ¹³C NMR spectra provide a detailed map of the molecular framework.

In a typical ¹H NMR spectrum of IBut, the protons of the tert-butyl groups give rise to a sharp singlet, while the vinyl protons of the imidazole (B134444) backbone appear as a distinct signal. The chemical shift of the carbenic carbon in the ¹³C NMR spectrum is a particularly diagnostic feature, typically appearing in the downfield region, which is indicative of its unique electronic environment.

Dynamic NMR (DNMR) spectroscopy is instrumental in studying the dynamic behavior of IBut and its derivatives, such as restricted rotation around the N-aryl single bond in certain ketenimine derivatives. researchgate.netresearchgate.net By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to determine the free energy of activation (ΔG‡) for these rotational processes. For instance, in some fluorinated ketenimine derivatives of IBut, the energy barrier for rotation around the N-aryl bond has been quantified. researchgate.net These studies provide valuable information on the steric and electronic effects that govern the conformational flexibility of these molecules.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~1.6 | s | C(CH₃)₃ |

| ¹H | ~7.0 | s | NCHCHN |

| ¹³C | ~33 | s | C(CH₃)₃ |

| ¹³C | ~55 | s | C(CH₃)₃ |

| ¹³C | ~115 | s | NCHCHN |

| ¹³C | ~215 | s | NCN |

Note: Specific chemical shifts can vary depending on the solvent and concentration.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the steric and electronic properties of this compound and its complexes.

For the free carbene, X-ray diffraction studies reveal the characteristic N-C-N bond angle of the imidazole ring, which is typically in the range of 101°-104°. The spatial arrangement of the bulky tert-butyl groups, which provide steric protection to the carbene center, is also clearly visualized.

In metal complexes, X-ray diffraction analysis elucidates the coordination geometry around the metal center and the precise orientation of the IBut ligand. This information is fundamental to understanding the catalytic activity and stability of these complexes. The technique can distinguish between different crystal systems, such as monoclinic, orthorhombic, and tetragonal, providing a complete picture of the solid-state packing. uni-siegen.de

Table 2: Selected Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.987(2) |

| b (Å) | 10.534(2) |

| c (Å) | 12.456(3) |

| β (°) | 108.78(3) |

| N-C-N Angle (°) | ~102 |

Note: Data is illustrative and can vary for different derivatives and crystal forms.

Photoelectron Spectroscopy (PES) for Electronic Structure Elucidation

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon photoionization. Both ultraviolet photoelectron spectroscopy (UPS) and X-ray photoelectron spectroscopy (XPS) provide insights into the valence and core electronic energy levels, respectively.

For this compound, PES studies, often complemented by density functional theory (DFT) calculations, help to characterize the highest occupied molecular orbital (HOMO), which is primarily located on the carbene carbon and is responsible for its strong σ-donating ability. The technique can also provide information about the energies of other molecular orbitals, contributing to a comprehensive understanding of the electronic landscape of the molecule.

Time-resolved photoelectron spectroscopy (TR-PES) can be employed to study the dynamics of excited electronic states, for example, in photochemical reactions of related cyclic compounds. rsc.org This provides a window into the ultrafast processes that occur upon photoexcitation.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a fingerprint of the molecular vibrations of this compound and its derivatives. These methods are sensitive to the functional groups present in the molecule and their local environment.

The IR and Raman spectra of IBut are characterized by specific vibrational modes corresponding to the stretching and bending of C-H, C-N, and C=C bonds within the imidazole ring and the tert-butyl substituents. The positions and intensities of these bands can be used for identification and to infer structural information. For instance, the C=C stretching vibration of the imidazole backbone is a prominent feature.

These experimental spectra are often interpreted with the aid of computational methods, such as DFT, which can predict the vibrational frequencies and normal modes. researchgate.netnih.gov This combined approach allows for a detailed assignment of the observed spectral features and can be used to study the effects of coordination to a metal center on the vibrational properties of the ligand.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C-H stretch (tert-butyl) | 2970-2870 |

| C-H stretch (imidazole) | ~3100 |

| C=C stretch (imidazole) | ~1500 |

| C-N stretch | 1300-1100 |

Note: Frequencies are approximate and can be influenced by the physical state (solid, liquid, gas) and complexation.

UV-Vis Absorption and Emission Spectroscopy for Electronic Transitions and Charge Transfer Studies

UV-Vis absorption spectroscopy probes the electronic transitions between different molecular orbitals. For this compound, the absorption spectrum typically shows transitions in the ultraviolet region, corresponding to π→π* and n→π* transitions within the imidazole ring.

Upon coordination to a metal center, new absorption bands can appear in the visible region of the spectrum. These are often assigned to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. The energy and intensity of these bands provide valuable information about the electronic communication between the IBut ligand and the metal.

Emission spectroscopy (fluorescence and phosphorescence) can be used to study the excited state properties of IBut derivatives and their metal complexes. The emission wavelength and quantum yield are sensitive to the molecular structure and the surrounding environment, offering insights into the deactivation pathways of the excited states.

Mössbauer Spectroscopy for Metal Oxidation States and Spin States in Complexes

Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of specific atomic nuclei, most commonly ⁵⁷Fe, ¹¹⁹Sn, and ¹⁹⁷Au. rsc.org In the context of this compound chemistry, it is particularly useful for characterizing iron, tin, and gold complexes.

This technique can precisely determine the oxidation state and spin state of the metal center. The isomer shift (δ) is sensitive to the electron density at the nucleus and thus provides information about the oxidation state. The quadrupole splitting (ΔEQ) is influenced by the symmetry of the electric field around the nucleus and can distinguish between high-spin and low-spin states in iron complexes, for example.

Q & A

Basic Research Questions

Q. How is 1,3-Di-tert-butylimidazol-2-ylidene (ItBu) synthesized and characterized in laboratory settings?

- Methodological Answer : ItBu is typically synthesized via deprotonation of the corresponding imidazolium salt using strong bases like KH or NaH in anhydrous THF. Characterization involves - and -NMR to confirm carbene formation (disappearance of imidazolium proton at ~NCHN and a carbene carbon signal at ~210–220 ppm). X-ray crystallography is used to resolve steric parameters, such as the N–C–N angle (~101°–104°) and tert-butyl group spatial arrangement .

Q. What role does ItBu play in transition-metal catalysis, such as olefin metathesis or cross-coupling reactions?

- Methodological Answer : ItBu acts as a strong σ-donor ligand, stabilizing electron-deficient metal centers (e.g., Ru, Mo, or Pd). For example, in olefin metathesis, ItBu-modified Ru complexes show enhanced activity due to reduced electron density at the metal center, enabling faster substrate binding. In Suzuki-Miyaura reactions, ItBu-ligated Pd catalysts improve turnover numbers by suppressing β-hydride elimination .

Q. How do researchers quantify the steric and electronic properties of ItBu?

- Methodological Answer :

- Steric bulk : The percent buried volume (%) is calculated via crystallographic data using software like SambVca, with ItBu typically exhibiting >35% due to bulky tert-butyl groups.

- Electronic parameters : The Tolman Electronic Parameter (TEP) is derived from IR spectroscopy of ItBu-bound [Ni(CO)] complexes. ItBu’s TEP (~2045 cm) confirms its strong σ-donor character .

Advanced Research Questions

Q. How do solvent polarity and carbene basicity influence ItBu’s reactivity in organometallic synthesis?

- Methodological Answer : ItBu’s basicity (pKa ~24.0 in DMSO vs. ~33.7 in acetonitrile) varies with solvent polarity, impacting its ability to abstract protons or stabilize metal intermediates. In polar aprotic solvents (DMSO), ItBu irreversibly binds HCl, forming stable adducts (e.g., LGa(Me)OH), while in less polar solvents, reversible interactions allow dynamic catalytic cycles. Researchers must calibrate solvent choice to balance carbene stability and reaction reversibility .

Q. What contradictions exist in reported catalytic performance of ItBu across different reaction systems?

- Methodological Answer : Contradictions arise in hydrogenation and polymerization. For example, ItBu-Rh complexes show high activity in boronate ester hydrogenation but low efficiency in alkene hydrogenation. This discrepancy is attributed to steric mismatches between ItBu’s tert-butyl groups and specific substrates. Methodological adjustments, such as tuning the metal-carbene bond length or using mixed NHC ligands, can resolve these issues .

Q. How can researchers optimize ItBu’s steric profile for ring-opening polymerization (ROP) of strained monomers?

- Methodological Answer : In ROP of 1,2-anhydro sugars, ItBu’s steric bulk limits monomer accessibility, reducing polymerization rates. Computational modeling (DFT) is used to predict monomer-carbene interactions. Experimentally, blending ItBu with less bulky carbenes (e.g., IDipp) or using sequential initiation (e.g., MAD/ItBu systems) improves control over polymer molecular weight and dispersity .

Q. What strategies address contradictory data on ItBu’s electronic effects in Au(I) complexes?

- Methodological Answer : While ItBu-AuCl adducts lack Au(I)-Au(I) interactions (unexpected given ItBu’s strong donating ability), crystallographic and NMR analyses reveal solvation effects (e.g., o-hydrogen bonding in toluene) that stabilize monomeric structures. Researchers must account for solvent coordination in mechanistic studies to avoid misinterpretation of electronic contributions .

Methodological Best Practices

- Contradiction Analysis : Use multi-technique validation (e.g., NMR, X-ray, and DFT) to reconcile discrepancies in carbene reactivity .

- Experimental Design : For polymerization, pre-activate ItBu with Lewis acids (e.g., MAD) to enhance initiation efficiency .

- Data Interpretation : Cross-reference solvent-dependent pKa values with reaction outcomes to predict carbene behavior in non-standard solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten